molecular formula C6H13N5 B2725075 2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine CAS No. 1092290-96-4

2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine

Cat. No.: B2725075
CAS No.: 1092290-96-4
M. Wt: 155.205
InChI Key: OHSWYYUOEGZHFA-UHFFFAOYSA-N
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Description

2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound features a tetrazole ring substituted with an isopropyl group and an ethylamine chain. Tetrazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazine with ethyl isocyanate to form the corresponding hydrazide, which is then cyclized to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity. The use of automated systems and advanced analytical techniques ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of alkylated or acylated tetrazole derivatives.

Scientific Research Applications

2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine: A similar compound with a pyrazole ring instead of a tetrazole ring.

    4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Another heterocyclic compound with different ring structures.

Uniqueness

2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine is unique due to its tetrazole ring, which imparts specific chemical and biological properties. The presence of the tetrazole ring allows for unique interactions with biological targets, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

2-(1-propan-2-yltetrazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5/c1-5(2)11-6(3-4-7)8-9-10-11/h5H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSWYYUOEGZHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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